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Compound of Interest

Compound Name: 2'-Hydroxybutyrophenone

Cat. No.: B1585054

Introduction

In the landscape of organic synthesis, the strategic value of an intermediate is measured by its
reactivity, versatility, and efficiency in forming complex molecular architectures. 2'-
Hydroxybutyrophenone (CAS No. 2887-61-8), also known as 1-(2-hydroxyphenyl)butan-1-
one, has emerged as a pivotal building block, particularly within the pharmaceutical and fine
chemical industries.[1][2][3] Its structure, which features a phenolic hydroxyl group positioned
ortho to a butyryl substituent on a benzene ring, provides two distinct and highly reactive sites
for chemical modification.[1] This unique arrangement allows chemists to perform sequential or
selective functionalization, making it an invaluable precursor for a wide array of more complex
molecules, including various Active Pharmaceutical Ingredients (APIs).[1][2] This guide
provides an in-depth analysis of the synthesis, properties, and core applications of 2'-
Hydroxybutyrophenone, offering field-proven insights for researchers and development

professionals.

Physicochemical Properties

The physical and chemical properties of 2'-Hydroxybutyrophenone are fundamental to its
handling, storage, and application in synthesis. It typically appears as a colorless to pale yellow
solid or liquid, with solubility in common organic solvents like ethanol and ether, but not in
water.[4] A comprehensive summary of its key properties is presented below.

© 2025 BenchChem. All rights reserved. 1/9 Tech Support


https://www.benchchem.com/product/b1585054?utm_src=pdf-interest
https://www.benchchem.com/product/b1585054?utm_src=pdf-body
https://www.benchchem.com/product/b1585054?utm_src=pdf-body
https://www.nbinno.com/article/other-organic-chemicals/2-hydroxybutyrophenone-versatile-building-block-pharmaceutical-synthesis-kx
https://www.guidechem.com/encyclopedia/2-hydroxybutyrophenone-dic11048.html
https://www.nbinno.com/other-organic-chemicals/2-hydroxybutyrophenone-cas-2887-61-8-kx
https://www.nbinno.com/article/other-organic-chemicals/2-hydroxybutyrophenone-versatile-building-block-pharmaceutical-synthesis-kx
https://www.nbinno.com/article/other-organic-chemicals/2-hydroxybutyrophenone-versatile-building-block-pharmaceutical-synthesis-kx
https://www.guidechem.com/encyclopedia/2-hydroxybutyrophenone-dic11048.html
https://www.benchchem.com/product/b1585054?utm_src=pdf-body
https://www.benchchem.com/product/b1585054?utm_src=pdf-body
https://www.benchchem.com/product/b1585054?utm_src=pdf-body
https://chembk.com/en/chem/Butyrophenone,%202'-hydroxy-
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1585054?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory

Check Availability & Pricing

Property Value Source(s)
Molecular Formula C10H1202 [21[41[5]
Molecular Weight 164.20 g/mol [41[5]
CAS Number 2887-61-8 [2][6]
Colorless to pale yellow
Appearance o [2][4]
solid/liquid
) ] ~10 °C (Some sources state
Melting Point [4]
40-42 °C)
Boiling Point ~251.7 °C at 760 mmHg [415]
Density ~1.1 g/cm3 [5]
Flash Point ~104.7 °C [4][5]
pKa 8.07 £ 0.30 (Predicted) [2][4]
- Insoluble in water; Soluble in
Solubility [4]

ethanol, ether

Synthesis of 2'-Hydroxybutyrophenone: The Fries

Rearrangement

The most prominent and industrially significant method for synthesizing hydroxyarylketones,

including 2'-Hydroxybutyrophenone, is the Fries rearrangement.[7] This reaction involves the

transformation of a phenolic ester—in this case, phenyl butyrate—into an ortho- or para-

hydroxyaryl ketone using a Lewis acid catalyst, typically aluminum chloride (AICI3).[7][8][9]

Mechanistic Insight

The mechanism of the Fries rearrangement is a classic example of electrophilic aromatic

substitution.[8] The process is initiated by the coordination of the Lewis acid (AICIs3) to the

carbonyl oxygen of the ester. This coordination is favored over the phenolic oxygen because

the carbonyl oxygen is a more electron-rich Lewis base.[8] This complexation polarizes the

ester bond, leading to the generation of a free acylium carbocation (CHsCH2CH2CO*).[8] This
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highly electrophilic intermediate then attacks the activated aromatic ring at either the ortho or
para position.[9]

The regioselectivity of the reaction is highly dependent on the reaction conditions:

o Temperature: Low temperatures (below 60°C) kinetically favor the formation of the para-
isomer (4'-Hydroxybutyrophenone), while high temperatures (above 160°C)
thermodynamically favor the ortho-isomer (2'-Hydroxybutyrophenone).[7][8][9] This is
because the ortho-product can form a more stable bidentate complex with the aluminum
catalyst, which is favored at higher energies.[7]

e Solvent: Non-polar solvents tend to favor the formation of the ortho product, whereas the
ratio of the para product increases with solvent polarity.[7][8]

The reaction is completed by acidic hydrolysis, which liberates the final hydroxyketone product
from its aluminum complex.[10]

Phenyl Butyrate
1. Complexation of AICIs earrangemen 2. Generation of High Temp (>160°C) (" 3. Electrophilic Aromatic -~
= with Carbonyl Oxygen Acylium Cation (R-C=0)* Subsiitution (Ortho Attack) Racdichivdichsis iy bulopbsnone)
AICIs (Lewis Acid
b ) Reaction Steps Product

Starting Materials

Figure 1: Fries Rearrangement for 2'-Hydroxybutyrophenone Synthesis

Click to download full resolution via product page

Caption: Key stages in the synthesis of 2'-Hydroxybutyrophenone via the Fries
Rearrangement.

Role as a Versatile Intermediate: Key Reactions

The synthetic utility of 2'-Hydroxybutyrophenone stems from the distinct reactivity of its
phenolic hydroxyl group and its ketone moiety. This allows for a wide range of transformations,
making it a valuable precursor.
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Reactions at the Hydroxyl Group (O-Alkylation)

The acidic phenolic proton can be easily removed by a base to form a phenoxide ion. This
highly nucleophilic species readily participates in Williamson ether synthesis, an O-alkylation
reaction, with various alkyl halides.[11][12] This reaction is fundamental for introducing diverse
side chains, which is a common strategy in drug design to modulate properties like solubility,
lipophilicity, and receptor binding affinity.

General Scheme: 2'-Hydroxybutyrophenone + R-X (Alkyl Halide) + Base (e.g., K2COs, NaH)
- 2'-(Alkoxy)butyrophenone + Salt + H20

This pathway is crucial for synthesizing pharmaceutical agents where an ether linkage is a key
structural feature.

Reactions at the Carbonyl Group

The ketone's carbonyl group is electrophilic and susceptible to a variety of nucleophilic
additions and condensation reactions. Key transformations include:

» Reduction: The ketone can be reduced to a secondary alcohol using reducing agents like
sodium borohydride (NaBHa) or lithium aluminum hydride (LiAlH4). This creates a new chiral
center, opening pathways for the synthesis of enantiomerically pure compounds.

o Condensation Reactions: The a-protons adjacent to the carbonyl group are acidic and can
be removed to form an enolate. This enolate can then act as a nucleophile in aldol or
Claisen-type condensation reactions, enabling the formation of new carbon-carbon bonds
and the construction of more complex carbon skeletons.

e Reductive Amination: The ketone can react with an amine to form an imine, which can then
be reduced in situ to form a secondary amine. This is a powerful method for introducing
nitrogen-containing functional groups.

Core Applications in Pharmaceutical Synthesis

2'-Hydroxybutyrophenone is a well-established intermediate in the synthesis of several
pharmaceuticals.[1][2][9] Its structural framework is a common feature in drugs targeting a
range of therapeutic areas.[1]
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Case Study: Synthesis of Vasodilators

A prominent application of 2'-Hydroxybutyrophenone is as a precursor for vasodilating drugs
like Nylidrin and Isoxsuprine. The synthesis typically follows a multi-step pathway that
leverages the reactivity of both the hydroxyl and ketone functional groups.

The general synthetic workflow can be outlined as follows:

G‘—Hydroxybutyrophenone)
o-Bromination
(Reaction at a-carbon)

G—Bromo—Z‘-hydroxybutyrophenona

:

Nucleophilic Substitution
(with appropriate amine)

i

Amino Ketone Intermediate

Reduction of Ketone
(e.g., with NaBHa4)

'
( )

Figure 2: Generalized Workflow for Drug Synthesis

Click to download full resolution via product page
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Caption: A typical synthetic route from 2'-Hydroxybutyrophenone to a pharmaceutical active
ingredient.

This pathway demonstrates how the initial intermediate is sequentially modified: first at the
carbon alpha to the ketone, then via substitution to introduce the amino side chain, and finally
by reducing the ketone to the corresponding alcohol found in the final drug structure.

Experimental Protocol: O-Alkylation of 2'-
Hydroxybutyrophenone

This protocol provides a representative, self-validating procedure for the Williamson ether
synthesis using 2'-Hydroxybutyrophenone as the starting material.

Objective: To synthesize 2'-ethoxybutyrophenone.
Materials:

e 2'-Hydroxybutyrophenone (1.0 eq)

o Ethyliodide (1.2 eq)

e Anhydrous Potassium Carbonate (K2COs3) (2.0 eq)
e Anhydrous Acetone

e Dichloromethane (DCM)

» Saturated aqueous sodium chloride (Brine)

¢ Anhydrous Magnesium Sulfate (MgSOa)

e Round-bottom flask, magnetic stirrer, reflux condenser, separatory funnel, rotary evaporator.
Methodology:

e Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux
condenser, add 2'-Hydroxybutyrophenone (1.0 eq) and anhydrous potassium carbonate
(2.0 eq).
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» Solvent Addition: Add anhydrous acetone to the flask until the solids are suspended (approx.
10 mL per gram of starting material).

» Addition of Alkylating Agent: Begin stirring the suspension. Add ethyl iodide (1.2 eq) dropwise
to the mixture at room temperature.

o Causality Insight: Potassium carbonate is a mild base sufficient to deprotonate the acidic
phenol, forming the nucleophilic phenoxide in situ. Acetone is a suitable polar aprotic
solvent for this Sn2 reaction. An excess of the alkylating agent ensures the reaction goes
to completion.

o Reaction: Heat the mixture to reflux (approx. 56°C) and maintain for 4-6 hours.

e Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) with a
suitable eluent system (e.g., 9:1 Hexane:Ethyl Acetate). The disappearance of the starting
material spot and the appearance of a new, less polar product spot indicates completion.

o Work-up: a. Cool the reaction mixture to room temperature. b. Filter the solid potassium
carbonate and potassium iodide byproduct. Wash the filter cake with a small amount of
acetone. c. Combine the filtrates and concentrate under reduced pressure using a rotary
evaporator to remove the acetone. d. Dissolve the resulting crude oil in dichloromethane
(DCM). e. Transfer the DCM solution to a separatory funnel and wash with water (2x) and
then with brine (1x).

o Self-Validation: The washing steps remove any remaining inorganic salts and water-
soluble impurities.

e Drying and Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSQa).
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude
2'-ethoxybutyrophenone.

 Purification & Characterization: a. Purify the crude product via flash column chromatography
on silica gel if necessary. b. Characterize the final product using *H NMR, 13C NMR, and IR
spectroscopy to confirm its structure and purity. The melting point should also be determined
and compared to literature values.
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Conclusion

2'-Hydroxybutyrophenone stands as a testament to the power of functional group synergy in
organic synthesis. Its dual reactive centers—the phenolic hydroxyl and the ketone carbonyl—
provide a robust platform for constructing a diverse range of complex organic molecules. Its
central role in the synthesis of important pharmaceuticals underscores its industrial relevance.
A thorough understanding of its synthesis via the Fries rearrangement and its subsequent
chemical transformations is essential for chemists and researchers aiming to leverage this
versatile intermediate in drug discovery and fine chemical manufacturing.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1585054#2-hydroxybutyrophenone-s-role-as-a-
versatile-organic-intermediate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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